molecular formula C24H25N5O4 B11135855 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11135855
M. Wt: 447.5 g/mol
InChI Key: FNGRCIRMEMHOHX-UHFFFAOYSA-N
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Description

2-imino-1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The imino group can be reduced under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the imino group can yield amines .

Scientific Research Applications

2-imino-1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imino and methoxy groups play a crucial role in its binding affinity and activity. detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-imino-1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has a unique combination of functional groups that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O4/c1-32-14-13-29-21(25)18(23(30)26-11-10-16-6-8-17(33-2)9-7-16)15-19-22(29)27-20-5-3-4-12-28(20)24(19)31/h3-9,12,15,25H,10-11,13-14H2,1-2H3,(H,26,30)

InChI Key

FNGRCIRMEMHOHX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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